8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with acetoacetic ester in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired benzodiazepine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties. For example, nitration can introduce nitro groups, enhancing the compound’s activity against certain biological targets .
Scientific Research Applications
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic outcomes. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 1,4-benzodiazepine-2,5-dione derivatives
Uniqueness
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific methyl substitution at the 8th position, which can significantly influence its pharmacological profile. This substitution may enhance its binding affinity to certain receptors and alter its metabolic stability, making it a valuable compound for drug development .
Properties
CAS No. |
1349659-38-6 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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